6-Methoxy-5-nitropyrimidin-4-amine
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Overview
Description
6-Methoxy-5-nitropyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C5H6N4O3 and a molecular weight of 170.13 g/mol . It is characterized by a pyrimidine ring substituted with methoxy and nitro groups, making it a valuable compound in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-nitropyrimidin-4-amine typically involves the reaction of 4-amino-6-chloro-5-nitropyrimidine with methanol in the presence of a base such as sodium methoxide . The reaction is carried out under reflux conditions for a specified period, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as crystallization and chromatography are employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, Raney nickel, methanol.
Substitution: Sodium methoxide, methanol, various nucleophiles.
Major Products Formed:
Reduction: 4,5-diamino-6-methoxypyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-5-nitropyrimidin-4-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: Research into its potential as a pharmaceutical intermediate for drug development.
Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
- 4-Amino-6-methoxy-5-nitropyrimidine
- 4-Amino-6-chloro-5-nitropyrimidine
- 4,5-Diamino-6-methoxypyrimidine
Comparison: 6-Methoxy-5-nitropyrimidin-4-amine is unique due to the presence of both methoxy and nitro groups on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methoxy group enhances solubility and stability, while the nitro group provides a site for reduction and further functionalization .
Properties
IUPAC Name |
6-methoxy-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-12-5-3(9(10)11)4(6)7-2-8-5/h2H,1H3,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWLLOQOVOHVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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